molecular formula C6H10ClN3OS B12746113 1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol CAS No. 134399-12-5

1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol

Cat. No.: B12746113
CAS No.: 134399-12-5
M. Wt: 207.68 g/mol
InChI Key: WDONMKOLRCMSRM-UHFFFAOYSA-N
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Description

3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-hydroxypropylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane. The reaction proceeds through the addition of the chloro-epoxypropane to the triazole-thione, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole may involve larger-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the triazole ring.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

    Oxidation Products: Oxidation of the hydroxy group leads to the formation of carbonyl-containing triazoles.

    Reduction Products: Reduction can yield dechlorinated or modified triazole derivatives.

Scientific Research Applications

3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The chloro-hydroxypropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Chloro-2-hydroxypropyl)-1,2,4-triazole
  • 3-(1-Chloro-2-hydroxypropylthio)-1,2,4-triazole
  • 3-(1-Chloro-2-hydroxypropyl)-5-methyl-1,2,4-triazole

Uniqueness

3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is unique due to the presence of both a chloro and hydroxypropylthio group attached to the triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

134399-12-5

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.68 g/mol

IUPAC Name

1-chloro-1-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol

InChI

InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12-6-8-4(2)9-10-6/h3,5,11H,1-2H3,(H,8,9,10)

InChI Key

WDONMKOLRCMSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC(C(C)O)Cl

Origin of Product

United States

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